
3-Propoxyazetidine
Description
3-Propoxyazetidine (CAS 897086-92-9) is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol . Its structure consists of a four-membered azetidine ring substituted with a propoxy group (-OCH₂CH₂CH₃) at the 3-position. Key physicochemical properties include:
- Density: 0.93 g/cm³
- Boiling point: 144.8°C at 760 mmHg
- Refractive index: 1.448
- Flash point: 47.5°C
- XlogP (hydrophobicity): 0.4 .
The compound’s InChIKey (QTINDJCUYRJBAY-UHFFFAOYSA-N) and SMILES (O(C1CNC1)CCC) encode its stereochemical and connectivity information .
Properties
IUPAC Name |
3-propoxyazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-3-8-6-4-7-5-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTINDJCUYRJBAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Azetidine Derivatives with Propyl Halides
One common laboratory and industrial approach involves nucleophilic substitution where azetidine derivatives react with propyl halides (e.g., propyl bromide or chloride) under controlled conditions to introduce the propoxy group at the 3-position.
- Typical Conditions : The reaction is carried out in polar aprotic solvents such as 1,2-dichloroethane at elevated temperatures (around 70°C) to facilitate substitution.
- Example Procedure : Reacting 1-diphenylmethyl-3-hydroxyazetidine with propyl halide derivatives, followed by deprotection steps to yield this compound hydrochloride.
- Reaction Time : Approximately 1.5 to 2 hours per stage.
- Catalysts/Additives : Use of tertiary organic bases such as triethylamine can stabilize intermediates and prevent side reactions during hydrogenolysis or deprotection steps.
This method is scalable and adaptable to continuous flow reactors for industrial production, optimizing yield and purity.
Phase Transfer Catalysis with Alkali Metal Alkoxides
Another method involves generating alkali metal alkoxides of propanol derivatives (e.g., 3-propoxypropyl sodium alkoxide) which then react with azetidine or pyridine derivatives under phase transfer catalysis.
- Catalysts : Tetrabutylammonium bromide is commonly used as a phase transfer catalyst to enhance reaction rates and yields.
- Reaction Conditions : Heating at 60–80°C for 4.5 to 8 hours.
- Advantages : This approach allows direct use of alkoxide solutions without isolation, simplifying the process and reducing purification steps.
- Example : Preparation of related propoxy-substituted pyridine N-oxides demonstrates the feasibility of this approach for azetidine analogs.
Hydrogenolysis and Deprotection Steps
For azetidine derivatives protected with diphenylmethyl groups, hydrogenolysis using palladium on carbon catalysts in protic solvents (methanol or ethanol) is employed.
- Stabilizing Agents : Addition of tertiary organic bases (e.g., triethylamine) prevents dimerization of azetidine during hydrogenolysis.
- Conditions : Hydrogen gas at 40 psi, temperature around 60°C.
- Outcome : Removal of protecting groups to yield the free this compound or its salts.
- Purification : Subsequent washing with aprotic solvents removes by-products such as diphenylmethane.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Analysis
- Yield and Purity : The phase transfer catalysis method yields high purity this compound derivatives due to minimized side reactions and direct use of alkoxide intermediates without isolation.
- Reaction Control : Use of tertiary amines during hydrogenolysis is critical to prevent formation of azetidine dimers, which complicate purification and reduce yield.
- Industrial Adaptation : Alkylation reactions have been successfully adapted to continuous flow systems, allowing for better temperature control and reproducibility, which is essential for pharmaceutical-grade material.
- Safety and Environmental Considerations : Use of palladium catalysts and halogenated solvents requires appropriate handling and waste management protocols to minimize environmental impact.
Chemical Reactions Analysis
3-Propoxyazetidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Some notable reactions include:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or alkoxides, to form substituted azetidines
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-Propoxyazetidine has found applications in several scientific research areas:
Chemistry: It serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound has been investigated for its potential neuroprotective effects, particularly in the context of ischemia/reperfusion brain injury.
Medicine: this compound derivatives have shown promise as potential therapeutic agents due to their ability to modulate various biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Propoxyazetidine involves its interaction with various molecular targets and pathways. For instance, in the context of neuroprotection, the compound has been shown to modulate oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators. This results in reduced apoptotic cell death and improved neurological outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks explicit data on structurally analogous compounds to 3-propoxyazetidine. However, based on general trends in azetidine chemistry, the following theoretical comparisons can be made (Table 1):
Table 1: Hypothetical Comparison of this compound with Structural Analogs
Compound | Substituent | Molecular Weight (g/mol) | Boiling Point (°C) | XlogP |
---|---|---|---|---|
This compound | Propoxy (-OCH₂CH₂CH₃) | 115.17 | 144.8 | 0.4 |
3-Methoxyazetidine* | Methoxy (-OCH₃) | ~87.12 | ~100–120† | -0.2 |
3-Butoxyazetidine* | Butoxy (-OCH₂CH₂CH₂CH₃) | ~129.20 | ~160–180† | 1.1 |
*Hypothetical analogs; †Estimated based on alkoxy chain length effects.
Key Insights:
Alkoxy Chain Length: Longer alkoxy groups (e.g., butoxy vs. Boiling points rise with chain length due to increased van der Waals interactions.
Hydrogen Bonding: this compound has 1 hydrogen bond donor (N-H) and 2 acceptors (N and O), influencing solubility and protein-binding interactions . Methoxy analogs may exhibit reduced polarity.
Limitations and Recommendations
The absence of experimental data on analogous compounds in the provided evidence precludes a definitive comparison. Future studies should:
- Synthesize and characterize azetidine derivatives with varying alkoxy groups.
- Evaluate their pharmacokinetic properties (e.g., solubility, metabolic stability).
- Compare bioactivity in target assays (e.g., receptor binding).
Biological Activity
3-Propoxyazetidine, particularly in its derivative form known as 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has garnered attention for its potential neuroprotective and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by an azetidine ring with a propoxy group attached. Its structural formula can be represented as follows:
Where , , , and represent the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
Neuroprotective Effects
Research indicates that KHG26792 exhibits significant neuroprotective effects, particularly against neurotoxicity induced by environmental toxins such as MPP+ (1-methyl-4-phenylpyridinium). A study demonstrated that treatment with KHG26792 significantly reduced MPP+-induced cytotoxicity in SH-SY5Y neuroblastoma cells by regulating oxidative stress and mitochondrial dysfunction. The compound was found to modulate key proteins involved in apoptosis, such as Bcl-2 and Bax, and inhibit caspase-3 activation .
Key Findings:
- Reduction of Apoptosis : KHG26792 mitigated MPP+-induced apoptosis in neuronal cells.
- Mitochondrial Protection : The compound preserved mitochondrial potential and levels of ATP.
- Oxidative Stress Regulation : It reduced reactive oxygen species (ROS) production and enhanced glutathione peroxidase activity .
Anti-inflammatory Properties
KHG26792 also demonstrates anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-stimulated BV2 microglial cells, it was shown to attenuate NLRP3 inflammasome-mediated signaling pathways. This suggests a mechanism through which the compound can reduce neuroinflammation associated with various neurological disorders .
- Inflammation Modulation : Inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α.
- Oxidative Stress Mitigation : Upregulation of antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Case Studies and Clinical Relevance
While extensive preclinical studies have been conducted, clinical data on this compound remains limited. However, the implications of its biological activity suggest potential therapeutic applications in conditions such as Parkinson's disease and ischemic stroke.
Summary of Case Studies:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Propoxyazetidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Compare synthetic protocols (e.g., nucleophilic substitution, ring-opening reactions) from peer-reviewed studies. Analyze variables such as solvent polarity, temperature, and catalyst use. For example, evaluate yields via gas chromatography (GC) or HPLC and purity via NMR spectroscopy. Tabulate results to identify trends (e.g., higher yields in aprotic solvents at 60°C) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer : Use a combination of H/C NMR, IR, and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities. Document solvent effects on peak splitting and chemical shifts .
Q. How does this compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Compare degradation kinetics in inert vs. aerobic environments. Apply Arrhenius equations to predict shelf life under standard lab conditions .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Investigate experimental variables (e.g., sample concentration, pH) and instrumental calibration. Validate findings via independent techniques (e.g., X-ray crystallography for conformation analysis). Replicate studies under controlled conditions to isolate artifacts .
Q. What computational models best predict this compound’s reactivity in nucleophilic environments?
- Methodological Answer : Employ density functional theory (DFT) to calculate transition-state energies and frontier molecular orbitals (FMOs). Compare with experimental kinetic data (e.g., rate constants in SN2 reactions). Use software like Gaussian or ORCA for simulations, and validate with isotopic labeling studies .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological assays?
- Methodological Answer : Implement quality-by-design (QbD) principles. Use design-of-experiments (DoE) to optimize critical process parameters (CPPs). Characterize impurities via LC-MS and adjust purification protocols (e.g., column chromatography gradients) to minimize variability .
Q. How do stereoelectronic effects influence this compound’s binding affinity in enzyme inhibition studies?
- Methodological Answer : Perform molecular dynamics (MD) simulations to map ligand-protein interactions. Correlate computational binding energies with IC50 values from enzymatic assays. Explore substituent effects by synthesizing analogs with modified alkoxy groups .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported toxicity profiles of this compound?
- Methodological Answer : Re-evaluate experimental models (e.g., in vitro vs. in vivo systems). Control for metabolic differences using hepatocyte microsomes or cytochrome P450 inhibitors. Perform meta-analyses of existing data to identify confounding factors (e.g., solvent choice in cell viability assays) .
Q. What analytical workflows confirm the absence of regioisomeric byproducts in this compound synthesis?
- Methodological Answer : Use hyphenated techniques like LC-MS/MS with ion mobility separation. Compare retention times and fragmentation patterns with synthesized reference standards. Quantify limits of detection (LOD) via spiked recovery experiments .
Methodological Best Practices
- Threats to Validity : Control for moisture sensitivity in reactions by using anhydrous solvents and inert atmospheres. Address spectroscopic artifacts by calibrating instruments with certified reference materials .
- Data Analysis : Use multivariate statistics (e.g., PCA) to differentiate batch variations. Share raw data and protocols in open-access repositories to enable reproducibility .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.